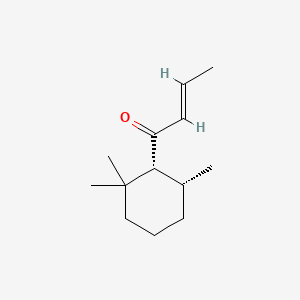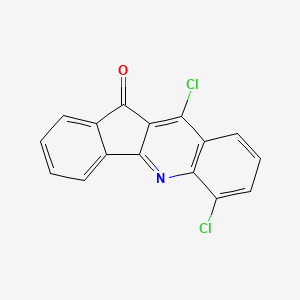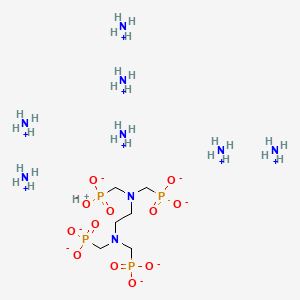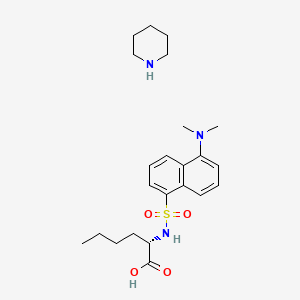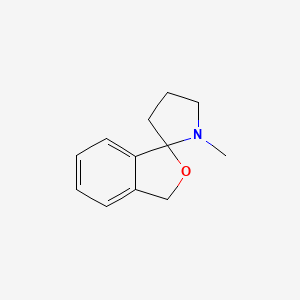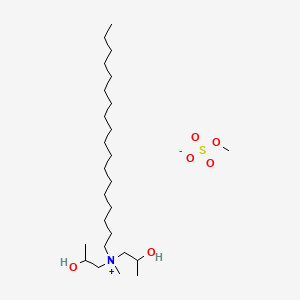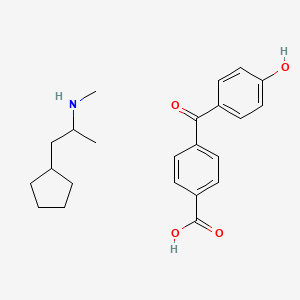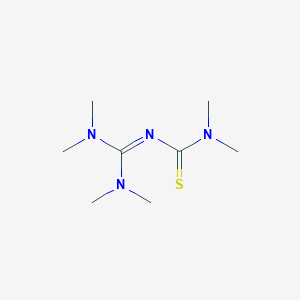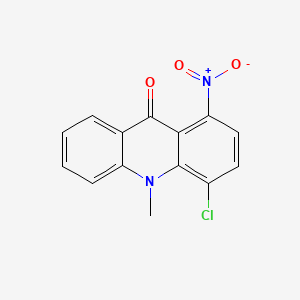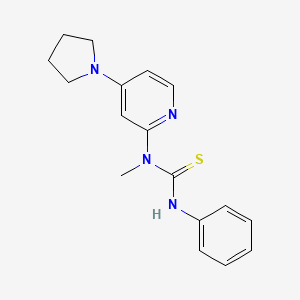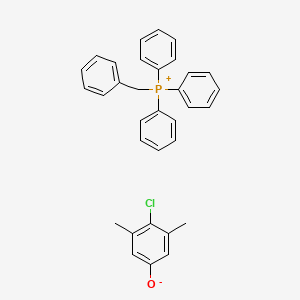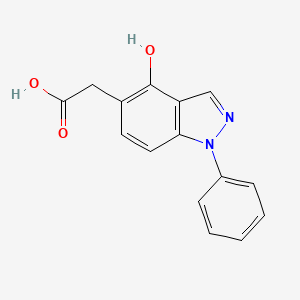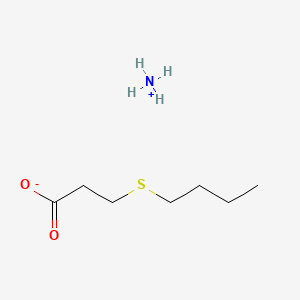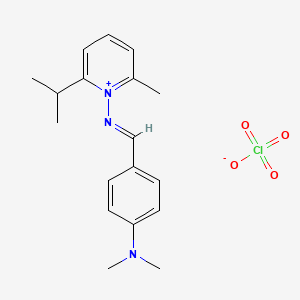![molecular formula C16H20N2 B12692817 4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline CAS No. 93778-06-4](/img/structure/B12692817.png)
4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline is an organic compound with a complex structure that includes an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline can be achieved through several methods. One common approach involves the reduction of Schiff bases. For example, the compound can be synthesized via the reduction of a Schiff base formed from the reaction of 2-ethyl-6-methylaniline with 2-aminobenzaldehyde. The reduction can be carried out using sodium borohydride (NaBH4) as a reducing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aniline group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aniline derivatives.
Scientific Research Applications
4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved may include signal transduction pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: Similar structure but with a methoxy group.
2-Methoxy-5-[(phenylamino)methyl]phenol: Contains a phenol group instead of an aniline group.
Uniqueness
4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of aniline and ethyl groups makes it a versatile intermediate for various synthetic applications .
Properties
CAS No. |
93778-06-4 |
|---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-[(2-aminophenyl)methyl]-2-ethyl-6-methylaniline |
InChI |
InChI=1S/C16H20N2/c1-3-13-9-12(8-11(2)16(13)18)10-14-6-4-5-7-15(14)17/h4-9H,3,10,17-18H2,1-2H3 |
InChI Key |
QAFCDBUOXXLIEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)CC2=CC=CC=C2N)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


